molecular formula C15H21NO3 B270733 Ethyl 4-[(2-methylpentanoyl)amino]benzoate

Ethyl 4-[(2-methylpentanoyl)amino]benzoate

Cat. No. B270733
M. Wt: 263.33 g/mol
InChI Key: YPMMXJIDCPTIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-methylpentanoyl)amino]benzoate, also known as Etifoxine, is a chemical compound that is used in scientific research for its potential therapeutic effects. Etifoxine has been found to have anxiolytic and neuroprotective properties, and has been studied for its potential use in treating anxiety disorders and neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of Ethyl 4-[(2-methylpentanoyl)amino]benzoate is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is a neurotransmitter that is involved in regulating anxiety levels and neuronal excitability. This compound is believed to enhance the activity of GABA in the brain, which can lead to a reduction in anxiety levels and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the body. It has been found to increase the activity of GABA in the brain, which can lead to a reduction in anxiety levels. Additionally, this compound has been found to have antioxidant properties, meaning that it can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, meaning that it can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-[(2-methylpentanoyl)amino]benzoate in lab experiments is its anxiolytic and neuroprotective properties, which can make it useful for studying anxiety disorders and neurodegenerative diseases. Additionally, this compound has been found to have low toxicity levels, meaning that it is relatively safe to use in lab experiments. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Ethyl 4-[(2-methylpentanoyl)amino]benzoate. One area of research is the potential use of this compound in treating other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, there is a need for further research on the mechanism of action of this compound, which could lead to the development of more effective treatments for anxiety disorders and neurodegenerative diseases. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in long-term use.

Synthesis Methods

Ethyl 4-[(2-methylpentanoyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 2-methylpentanoyl chloride, followed by the addition of ethyl alcohol. The resulting compound is then purified through recrystallization.

Scientific Research Applications

Ethyl 4-[(2-methylpentanoyl)amino]benzoate has been studied for its potential use in treating anxiety disorders, such as generalized anxiety disorder and panic disorder. It has been found to have anxiolytic properties, meaning that it can reduce anxiety levels in patients. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties, meaning that it can protect neurons from damage and death.

properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 4-(2-methylpentanoylamino)benzoate

InChI

InChI=1S/C15H21NO3/c1-4-6-11(3)14(17)16-13-9-7-12(8-10-13)15(18)19-5-2/h7-11H,4-6H2,1-3H3,(H,16,17)

InChI Key

YPMMXJIDCPTIGB-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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